molecular formula C23H28N4O2S B12126814 Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B12126814
M. Wt: 424.6 g/mol
InChI Key: OHONFCFZQAOFJI-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and quinoxaline-based molecules. Examples include:

Uniqueness

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, contributing to its biological activity. The presence of a quinoxaline moiety and a piperidine ring enhances its interaction with biological targets.

Chemical Formula: C18_{18}H24_{24}N4_{4}O2_{2}S
Molecular Weight: 364.48 g/mol
IUPAC Name: this compound

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiophene and quinoxaline rings have shown promising results in inhibiting cancer cell proliferation.

CompoundIC50_{50} (μM)Mechanism of Action
Compound A23.2Induces apoptosis
Compound B49.9Inhibits cell cycle progression
Ethyl CompoundTBDTBD

Note: TBD refers to "To Be Determined" based on ongoing research.

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene and quinoxaline structures can significantly impact their efficacy and selectivity towards biological targets.

  • Substituents on Thiophene:
    • Methyl groups at positions 4 and 5 enhance lipophilicity, improving cellular uptake.
  • Quinoxaline Modifications:
    • Alterations in the nitrogen positions can affect receptor binding affinity and specificity.

Study 1: Antitumor Efficacy

A recent study conducted on a series of quinoxaline derivatives demonstrated that specific substitutions led to enhanced antitumor activity against various cancer cell lines, including breast and lung cancer cells. The study reported an IC50_{50} value of approximately 30 μM for one of the derivatives, indicating significant potential for further development.

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects where compounds structurally related to this compound were tested against neurodegenerative models. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H28N4O2S/c1-5-29-23(28)19-15(3)16(4)30-22(19)26-20-21(27-12-10-14(2)11-13-27)25-18-9-7-6-8-17(18)24-20/h6-9,14H,5,10-13H2,1-4H3,(H,24,26)

InChI Key

OHONFCFZQAOFJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C

Origin of Product

United States

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